2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide
Overview
Description
Scientific Research Applications
Infrared Spectroscopy Analysis
This compound is utilized in infrared (IR) spectroscopy , which is a common technique for characterizing compound and solvent interactions. Theoretical and experimental studies involving IR spectroscopy and density functional theory (DFT) have been conducted to investigate the solvent effect on carbonyl stretching vibration and to evaluate the reliability of theoretical models for solvent effects .
Organic Chemistry Education
In the field of organic chemistry education, particularly in experimental teaching, the α-bromination reaction of carbonyl compounds, including derivatives of this compound, is significant. It serves as an innovative experiment for junior undergraduates, reinforcing fundamental skills in chemistry experimentation and fostering innovation consciousness .
Pharmaceutical Intermediates
“2-Bromo-4’-chloro-2’-(o-fluorobenzoyl)acetanilide” is employed as an intermediate in pharmaceutical manufacturing. Its role as an intermediate suggests its importance in the synthesis of more complex molecules used in drug development and production .
Solvent Effect Studies
The compound’s interaction with various solvents can be studied using IR spectroscopy. This is crucial for understanding the influence of solvent polarity on the IR spectra of compounds, which is known as the solvent effect. Such studies are essential for the design of pharmaceuticals and other chemicals where solvent interactions play a critical role .
Organic Synthesis
As an intermediate in organic synthesis, this compound finds applications in the production of a wide range of chemicals. Its reactivity and the presence of multiple functional groups make it a valuable starting material for synthesizing various organic molecules .
Ligand in Metal Coordination Chemistry
Derivatives of benzaldehyde, which include this compound, are used as ligands in metal coordination chemistry. This application is important for creating complex structures that can have catalytic, electronic, or optical properties .
Analytical Chemistry
In analytical chemistry, the compound can be used to study the effects of different functional groups on molecular vibrational transitions. This is important for qualitative and quantitative analysis in various chemical research and industrial applications .
Chemical Innovation
The compound is part of chemical innovation experiments that engage students in the practical application of theoretical knowledge. Such experiments aim to enhance students’ scientific literacy levels and practical aptitude, preparing them for advanced research and development activities .
Safety and Hazards
2-Bromo-4’-chloro-2’-(o-fluorobenzoyl)acetanilide is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . In case of accidental release, it is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .
properties
IUPAC Name |
2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZSFIKFFXBHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057656 | |
Record name | 2-Bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide | |
CAS RN |
1584-62-9 | |
Record name | 2-Bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1584-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoacetamido-5-chloro-2'-fluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001584629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMOACETAMIDO-5-CHLORO-2'-FLUOROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3C8AC8AC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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